molecular formula C9H18N2O2S B15056120 3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane

3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane

Katalognummer: B15056120
Molekulargewicht: 218.32 g/mol
InChI-Schlüssel: NLTLJIOIYVPXQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethylsulfonyl)-3,7-diazabicyclo[331]nonane is a bicyclic compound that features a unique structural framework This compound is part of the azabicyclo[33

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane can be achieved through a one-pot tandem Mannich reaction. This method involves the use of aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds under mild conditions and yields the desired product in good yields (up to 83%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H18N2O2S

Molekulargewicht

218.32 g/mol

IUPAC-Name

3-ethylsulfonyl-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C9H18N2O2S/c1-2-14(12,13)11-6-8-3-9(7-11)5-10-4-8/h8-10H,2-7H2,1H3

InChI-Schlüssel

NLTLJIOIYVPXQW-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)N1CC2CC(C1)CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.